3-Hydroxy-4-methylbenzaldehyde

Overview

Description

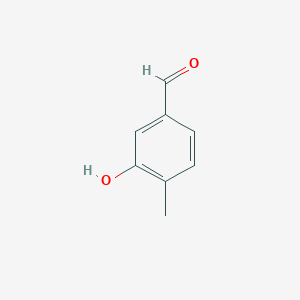

3-Hydroxy-4-methylbenzaldehyde (CAS: 57295-30-4, molecular formula: C₈H₈O₂) is a substituted benzaldehyde featuring a hydroxyl (-OH) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic ring. This compound is of interest in organic synthesis and natural product research due to its role as an intermediate in pharmaceuticals and agrochemicals . It has been identified in fungal volatiles, such as those from Hypoxylon invadens, where its isomers exhibit distinct chromatographic behaviors .

Preparation Methods

Preparation Methods of 3-Hydroxy-4-methylbenzaldehyde

Selective Formylation via Carbonylation of o-Cresol

The most effective and industrially relevant method for preparing this compound is the carbonylation of o-cresol (2-methylphenol) using a catalytic system involving anhydrous hydrogen fluoride and boron trifluoride under carbon monoxide pressure. This process is a single-stage, selective formylation that introduces the aldehyde group ortho or para to the hydroxyl group on the aromatic ring.

-

- Starting material: o-cresol (100 mmol scale)

- Catalyst system: Anhydrous hydrogen fluoride (5 mol) and boron trifluoride (~2 equivalents relative to o-cresol)

- Temperature: Typically 40 °C

- Carbon monoxide pressure: 50–110 bar, adjusted during the reaction

- Reaction time: 1 to 24 hours depending on conditions

- Workup: Neutralization with concentrated KOH solution, extraction with ethyl acetate, drying, and solvent removal

-

- High selectivity for this compound (up to 95% purity)

- Minor formation of isomeric hydroxybenzaldehydes (e.g., 2-hydroxy-3-methylbenzaldehyde) in small amounts (around 5–17%)

- Yields approaching theoretical values (up to 94–95%)

This method benefits from:

- High selectivity and yield in a single-step process

- Use of recoverable catalysts (hydrogen fluoride and boron trifluoride)

- Mild reaction conditions compared to traditional formylation methods

- Avoidance of multistage syntheses and difficult-to-separate isomers

Reaction Mechanism and Catalysis

The process involves the electrophilic substitution of the phenol derivative by carbon monoxide in the presence of strong Lewis acid catalysts (boron trifluoride) and hydrogen fluoride, which acts both as a solvent and catalyst. The carbonylation occurs preferentially at the para position relative to the hydroxyl group, yielding this compound when starting from o-cresol.

Alternative Solvents and Conditions

While the reaction is preferably carried out in pure anhydrous hydrogen fluoride, inert organic solvents such as methylene chloride, chloroform, carbon tetrachloride, dichloroethane, hexane, or heptane can be used without significant loss of yield or selectivity. However, the absence of inert solvents simplifies catalyst recovery and reduces waste.

Comparative Data from Experimental Examples

| Example | Starting Material | Catalyst (HF/BF3) | CO Pressure (bar) | Temp (°C) | Reaction Time (h) | Product Purity (%) | Yield (% theoretical) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenol | 5 mol HF / 2 eq BF3 | 50 | 40 | 1 | 80 (4-hydroxybenzaldehyde) | 80 | Minor salicylaldehyde (<0.1%) |

| 2 | o-Cresol | 5 mol HF / 2 eq BF3 | 100 | 40 | 14 | 95 (this compound) | 94 | High selectivity |

| 3 | o-Cresol | 5 mol HF / 2 eq BF3 | 100 | 40 | 22 | 83 (4-hydroxy-3-methylbenzaldehyde) / 17 (2-hydroxy-3-methylbenzaldehyde) | 82 | Some isomer formation |

| 4 | 3,4-Dimethylphenol | 5 mol HF / 2 eq BF3 | 110 | 40 | 22 | 98 (2-hydroxy-4,5-dimethylbenzaldehyde) | 97 | No isomer formation |

Data adapted from patent US5395978A (1995).

Advantages and Limitations of the Preparation Method

Advantages

- High selectivity and yield: The process achieves up to quantitative yields with minimal by-products.

- Single-step synthesis: Avoids multistage reactions common in other formylation methods.

- Catalyst recovery: Both hydrogen fluoride and boron trifluoride can be recovered and reused, reducing environmental impact.

- Mild conditions: Moderate temperature and pressure compared to other carbonylation methods.

Limitations

- Use of hazardous reagents: Anhydrous hydrogen fluoride and boron trifluoride require careful handling due to their corrosive and toxic nature.

- Pressure equipment: Requires autoclaves capable of handling high-pressure carbon monoxide safely.

- Isomer formation: Minor formation of positional isomers can occur, requiring purification steps.

Chemical Reactions Analysis

Core Aldehyde Reactivity

3-Hydroxy-4-methylbenzaldehyde (CAS 57295-30-4) contains both an aldehyde (-CHO) and a phenolic hydroxyl (-OH) group. These functional groups enable diverse reactivity:

Hydroxyl Group Modifications

The phenolic -OH group can undergo typical aromatic substitution and protection reactions:

Nucleophilic Addition-Elimination

The aldehyde participates in nucleophilic attacks, forming imines or hydrazones:

- Schiff Base Formation

Reactants : Amines (e.g., aniline, hydrazines)

Conditions : Acidic or neutral, room temperature

Products : Imines or hydrazones (e.g., antimicrobial agents)

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Heck) are feasible due to the aromatic ring’s reactivity:

| Coupling Type | Partners | Catalyst | Application |

|---|---|---|---|

| Suzuki | Aryl boronic acids | Pd(PPh₃)₄ | Biaryl derivatives for drug discovery |

| Heck | Alkenes | Pd(OAc)₂ | Styrenic compounds |

Biological Activity-Directed Reactions

- Antimicrobial Derivatives : Condensation with sulfonamides yields compounds with MIC values of 64–256 µg/mL against pathogens like S. aureus .

- DNA Interaction : Hydrolytic cleavage of plasmid DNA observed at 200–400 µM concentrations, suggesting intercalative binding .

Key Research Findings

- DPPH Radical Scavenging : Exhibits dose-dependent antioxidant activity (IC₅₀ ~40 µg/mL) .

- Chalcone Synthesis : Forms yellow solids via Claisen-Schmidt condensation, used in photochemical studies .

Reaction Data Tables

Table 1: Condensation Reactions

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| This compound | Acetophenone | (E)-1-(3-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one | 72 |

| Activity | Test Model | Result |

|---|---|---|

| Antibacterial | S. aureus ATCC 25923 | MIC = 64 µg/mL |

| Antioxidant | DPPH assay | 80% scavenging at 100 µg/mL |

Scientific Research Applications

Organic Synthesis

3-Hydroxy-4-methylbenzaldehyde serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including:

- Aldol Condensation : This compound can participate in aldol reactions to form larger carbon frameworks, which are essential in synthesizing complex organic molecules.

- Formation of Schiff Bases : The aldehyde group can react with amines to form Schiff bases, which are pivotal in the development of various pharmaceuticals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Aldol Condensation | Forms β-hydroxy ketones or aldehydes | |

| Schiff Base Formation | Reacts with amines to produce imines | |

| Reduction | Can be reduced to corresponding alcohols |

Pharmaceutical Applications

The compound has been investigated for its biological activities, making it a candidate for pharmaceutical development:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, its derivatives have been tested against Staphylococcus aureus and Pseudomonas aeruginosa with notable effectiveness.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of this compound. The Minimum Inhibitory Concentration (MIC) values were determined using the microdilution method, revealing effective concentrations ranging from 64 to 256 µg/mL against specific pathogens .

Antioxidant Properties

Research indicates that this compound and its derivatives possess antioxidant properties. These compounds can scavenge free radicals, which is crucial for developing health supplements and functional foods.

Table 2: Antioxidant Activity Results

| Compound | DPPH Scavenging Activity (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | 70 | 100 |

| Control (BHT) | 90 | 100 |

Material Science

In material science, this compound is utilized as a precursor in the synthesis of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in producing materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methylbenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with enzymes and proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers: Positional Variations of Hydroxyl and Methyl Groups

The position of substituents significantly influences physicochemical and biological properties. Key isomers include:

Key Observations :

- Retention Indices : this compound has a lower retention index (1396) compared to 4-hydroxy-2-methylbenzaldehyde (1452), indicating differences in polarity and volatility.

- Substituent Effects : The 4-methyl group in this compound may sterically hinder interactions in chromatography, reducing retention compared to ortho-substituted analogs .

Functional Group Variations: Hydroxyl vs. Methoxy vs. Benzyloxy Derivatives

Replacing the hydroxyl or methyl group alters reactivity and applications:

Key Observations :

- Reactivity : The hydroxyl group in this compound enhances acidity (pKa ~8–10) compared to methoxy derivatives, making it more reactive in nucleophilic substitutions.

Key Observations :

- Brominated analogs (e.g., 4-(bromomethyl)benzaldehyde) require stringent safety protocols due to their corrosive nature, unlike hydroxyl or methoxy derivatives .

Biological Activity

3-Hydroxy-4-methylbenzaldehyde, also known as this compound (CAS No. 57295-30-4), is an aromatic compound with significant biological activities. It has garnered attention for its potential applications in pharmaceuticals and as a biochemical probe due to its structural features that allow interaction with biological macromolecules. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and interactions with DNA.

- Molecular Formula : CHO

- Molecular Weight : 136.15 g/mol

- CAS Number : 57295-30-4

- Purity : Typically high purity (>95%) in research applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various compounds, it was found to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, making it a candidate for further development as an antibacterial agent.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results showed that the compound effectively scavenges free radicals, demonstrating a dose-dependent response.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 75 |

This antioxidant activity suggests that the compound may protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

DNA Interaction Studies

This compound has been investigated for its ability to interact with DNA, an important aspect given the compound's potential as a therapeutic agent. Studies using plasmid DNA (pBR322) revealed that the compound can cleave DNA under certain conditions.

DNA Cleavage Activity

The cleavage activity was assessed in the presence of hydrogen peroxide (HO), which enhances oxidative cleavage.

| Concentration (µM) | Cleavage Observed |

|---|---|

| 50 | Partial |

| 100 | Moderate |

| 200 | Complete |

These findings indicate that this compound can induce DNA damage, which could be leveraged in cancer therapy by promoting apoptosis in malignant cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study demonstrated that formulations containing this compound showed enhanced antibacterial activity compared to standard antibiotics when tested against resistant bacterial strains.

- Antioxidant Mechanism : Further investigations into the antioxidant mechanisms revealed that the compound reduces reactive oxygen species (ROS) levels in cellular models, supporting its potential use in protective formulations against oxidative damage.

- DNA Binding Studies : Spectroscopic analyses indicated that the compound binds to DNA through electrostatic interactions, which could be crucial for its therapeutic applications in targeting nucleic acids.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-4-methylbenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The Reimer-Tiemann reaction is a viable route, involving the reaction of a phenol derivative (e.g., 4-methylphenol) with chloroform under alkaline conditions. Optimization includes controlling temperature (40–60°C), maintaining a pH >12, and using polar solvents (e.g., ethanol/water mixtures) to enhance aldehyde formation. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol) can purify the product .

- Note : Alternative methods may involve Friedel-Crafts alkylation or oxidation of substituted benzyl alcohols, but yields depend on substituent compatibility.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for procedures generating dust or vapors.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) identifies aldehyde protons (~9.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). C NMR confirms carbonyl (~190 ppm) and hydroxyl groups .

- IR : Strong absorption bands for -OH (3200–3500 cm) and C=O (1680–1700 cm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be optimized for determining the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to minimize thermal motion. Collect >95% completeness in reciprocal space.

- Refinement (SHELXL) : Apply anisotropic displacement parameters for non-H atoms. Use the OLEX2 interface for hydrogen bonding analysis. Validate with R1 < 0.05 and wR2 < 0.15 .

- Challenges : Address disorder in the aldehyde group via restrained refinement.

Q. What analytical approaches can resolve discrepancies in experimental data (e.g., melting point variations or spectral inconsistencies)?

- Methodological Answer :

- Purity Checks : Perform DSC (differential scanning calorimetry) to confirm melting point consistency.

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations, Gaussian09).

- Contamination Screening : Use GC-MS to detect volatile impurities affecting physical properties .

Q. What methodologies are recommended for designing and synthesizing derivatives of this compound to investigate biological activity?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., methoxy, nitro groups) via electrophilic substitution or Schiff base formation.

- Bioactivity Assays : Test antimicrobial activity (MIC assays against E. coli and S. aureus) or antioxidant potential (DPPH radical scavenging) .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with activity trends.

Q. How should stability studies be conducted to assess degradation pathways under various storage conditions?

- Methodological Answer :

- Forced Degradation : Expose to UV light (ICH Q1B), elevated humidity (40°C/75% RH), and acidic/alkaline conditions.

- Analysis : Monitor degradation via HPLC-PDA for byproducts (e.g., oxidized quinones or dimerized products) .

Properties

IUPAC Name |

3-hydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-3-7(5-9)4-8(6)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVJHJQBQKKPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014227 | |

| Record name | 3-hydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57295-30-4 | |

| Record name | 3-hydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.